2-Chloro-4-methyl-6-(methylthio)nicotinonitrile
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Overview
Description
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile is a versatile small molecule scaffold with the chemical formula C8H7ClN2S and a molecular weight of 198.67 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile typically involves the chlorination of 4-methyl-6-(methylthio)nicotinonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted nicotinonitriles .
Scientific Research Applications
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(methylthio)pyridine
- 2-Chloro-4-methyl-6-(methylthio)benzene
- 2-Chloro-4-methyl-6-(methylthio)thiophene
Uniqueness
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile stands out due to its unique combination of a chloro group, a methyl group, and a methylthio group attached to a nicotinonitrile scaffold. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
CAS No. |
51564-48-8 |
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Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2S/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 |
InChI Key |
ZBHVDFWKJVQKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)SC |
Origin of Product |
United States |
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